molecular formula C5H7ClO3 B1275879 2-Acetoxypropionyl chloride CAS No. 38939-83-2

2-Acetoxypropionyl chloride

Cat. No. B1275879
CAS RN: 38939-83-2
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-UHFFFAOYSA-N
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Description

2-Acetoxypropionyl chloride is a chemical compound that can be inferred to have acyl chloride functionality based on its name. While the provided papers do not directly discuss 2-Acetoxypropionyl chloride, they do provide insights into the behavior of similar acyl chlorides and related compounds in chemical synthesis and reactions. For instance, acetyl chloride is a versatile reagent used in the synthesis of various phosphonic acid derivatives, as described in the first paper . This suggests that 2-Acetoxypropionyl chloride may also serve as a reagent in similar synthetic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions, as seen with acetyl chloride in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives . Although 2-Acetoxypropionyl chloride is not specifically mentioned, it is plausible that it could be synthesized through similar methods, potentially involving the acylation of related organic substrates.

Molecular Structure Analysis

The molecular structure of 2-Acetoxypropionyl chloride is not directly analyzed in the provided papers. However, the structure of acyl chlorides like acetyl chloride, which is used in the synthesis of phosphonic acid derivatives, indicates that 2-Acetoxypropionyl chloride would likely have a similar acyl chloride group attached to an acetoxy functional group . This structure would be expected to be highly reactive, particularly in nucleophilic substitution reactions.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving compounds with acyl chloride functionality. For example, acetyl chloride facilitates the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates . Additionally, the acetolysis of a related compound, 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride, is described as an SN2C+-type solvolysis . These reactions highlight the reactivity of acyl chlorides in substitution reactions, which could be relevant to the behavior of 2-Acetoxypropionyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Acetoxypropionyl chloride are not detailed in the provided papers. However, by examining the properties of similar compounds, one can infer that 2-Acetoxypropionyl chloride would be a reactive liquid, likely to engage in reactions typical of acyl chlorides, such as nucleophilic acyl substitution. The compound's reactivity with nucleophiles, such as alcohols, amines, and water, would be a defining characteristic of its chemical behavior .

Scientific Research Applications

  • Chiral Building Block

    • Field : Organic Chemistry
    • Application : 2-Acetoxypropionyl chloride is frequently used as a chiral building block in organic synthesis .
  • Resolution of Bicyclic α-Hydroxylactone

    • Field : Stereochemistry
    • Application : It’s used to resolve a bicyclic α-hydroxylactone .
  • Preparation of Chiral Phosphonates

    • Field : Biochemistry
    • Application : It’s used to prepare chiral phosphonates used in an enantiomeric excess assay of unprotected amino acids .
  • Chiral Derivatizing Agent

    • Field : Analytical Chemistry
    • Application : It’s used as a chiral derivatizing agent .
  • Stereoisomeric Analysis of Sex Pheromone Precursors
    • Field : Chemical Ecology
    • Application : It’s used in the stereoisomeric analysis of sex pheromone precursors in female whole body extracts from pine sawfly species .
    • Method : The alcohols were derivatized with optically pure (S)-2-acetoxypropionyl chloride prior to GC-MS analysis .
    • Results : Baseline separation was obtained for all sixteen stereoisomers of 3,7,9-trimethyltridecan-2-ol and for the four 3-methylpentadecan-2-ol stereoisomers .

Safety And Hazards

2-Acetoxypropionyl chloride is combustible and can cause severe skin burns and eye damage . It may also be corrosive to metals . It should be stored under inert gas and away from moisture and heat . During handling, protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

(1-chloro-1-oxopropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZEIINTQJLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404126
Record name 2-acetoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxypropionyl chloride

CAS RN

38939-83-2
Record name 2-(Acetyloxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38939-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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